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Compound of Interest

Compound Name:
5-Methyl-2-

thiophenecarboxaldehyde

Cat. No.: B081332 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectra of 5-Methyl-2-thiophenecarboxaldehyde. The

data presented, along with detailed experimental protocols, serves as a crucial reference for

the characterization and quality control of this important heterocyclic aldehyde in research and

drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR

data for 5-Methyl-2-thiophenecarboxaldehyde.

¹H NMR Spectral Data
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring

environments. The data for 5-Methyl-2-thiophenecarboxaldehyde, recorded in deuterated

chloroform (CDCl₃), is summarized in the table below.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.80 s 1H
Aldehyde proton (-

CHO)

7.61 d 1H
Thiophene proton

(H3)

6.88 d 1H
Thiophene proton

(H4)

2.57 s 3H Methyl protons (-CH₃)

s: singlet, d: doublet

Interpretation of the ¹H NMR Spectrum:

The downfield singlet at 9.80 ppm is characteristic of an aldehyde proton, highly deshielded

by the adjacent carbonyl group.

The two doublets at 7.61 ppm and 6.88 ppm correspond to the two protons on the thiophene

ring. The downfield shift of the H3 proton is due to the electron-withdrawing effect of the

adjacent aldehyde group.

The singlet at 2.57 ppm, integrating to three protons, is assigned to the methyl group

attached to the thiophene ring.

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the different carbon environments in the

molecule. The data for 5-Methyl-2-thiophenecarboxaldehyde in CDCl₃ is presented below.[1]
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Chemical Shift (δ) ppm Assignment

182.59 Carbonyl carbon (C=O)

151.61 Thiophene carbon (C2)

142.04 Thiophene carbon (C5)

137.45 Thiophene carbon (C3)

127.24 Thiophene carbon (C4)

16.16 Methyl carbon (-CH₃)

Interpretation of the ¹³C NMR Spectrum:

The signal at 182.59 ppm is indicative of a carbonyl carbon, consistent with the aldehyde

functional group.

The signals in the aromatic region (127-152 ppm) are assigned to the four carbons of the

thiophene ring. The carbons directly attached to the electron-withdrawing aldehyde group

(C2) and the electron-donating methyl group (C5) are shifted accordingly.

The upfield signal at 16.16 ppm corresponds to the carbon of the methyl group.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies. The IR spectral data for 5-Methyl-2-
thiophenecarboxaldehyde is summarized in the following table.
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Wavenumber (cm⁻¹) Intensity Assignment

~3100 Medium Aromatic C-H stretch

~2920 Medium Aliphatic C-H stretch (methyl)

~2820, ~2720 Medium
Aldehyde C-H stretch (Fermi

resonance)

~1665 Strong Carbonyl (C=O) stretch

~1540, ~1450 Medium Thiophene ring C=C stretching

~810 Strong
C-H out-of-plane bending (2,5-

disubstituted thiophene)

Interpretation of the IR Spectrum:

The strong absorption band at approximately 1665 cm⁻¹ is a clear indication of the carbonyl

(C=O) stretching vibration of the aldehyde group.

The pair of medium intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹ are characteristic of

the C-H stretching of an aldehyde, often appearing as a doublet due to Fermi resonance.

The bands in the 3100 cm⁻¹ region are attributed to the C-H stretching vibrations of the

thiophene ring.

The absorption around 2920 cm⁻¹ corresponds to the C-H stretching of the methyl group.

The medium intensity bands in the 1450-1540 cm⁻¹ range are due to the carbon-carbon

double bond stretching vibrations within the thiophene ring.

The strong band around 810 cm⁻¹ is characteristic of the out-of-plane C-H bending for a 2,5-

disubstituted thiophene ring.

Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra of 5-Methyl-2-
thiophenecarboxaldehyde.
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NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 10-20 mg of 5-Methyl-2-
thiophenecarboxaldehyde in about 0.6 mL of deuterated chloroform (CDCl₃). The CDCl₃

should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Set the spectral width to approximately 15 ppm.

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to at least 1-2 seconds.

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to approximately 220 ppm.

Use a pulse angle of 45-90 degrees.

Set a relaxation delay of 2-5 seconds.

Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance

of ¹³C.

Data Processing: Process the acquired Free Induction Decay (FID) using a Fourier

transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts

using the TMS signal at 0 ppm.

IR Spectroscopy Protocol
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Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small drop of liquid 5-Methyl-2-thiophenecarboxaldehyde directly onto the ATR

crystal (e.g., diamond or zinc selenide).

Ensure the crystal is clean before and after the measurement.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty ATR accessory.

Record the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Structural-Spectral Correlation Diagram
The following diagram illustrates the logical relationship between the structural components of

5-Methyl-2-thiophenecarboxaldehyde and their corresponding signals in the NMR and IR

spectra.
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5-Methyl-2-thiophenecarboxaldehyde

NMR Spectra IR Spectrum

Structure

Aldehyde (-CHO) Thiophene Ring Methyl (-CH₃)

¹H NMR

δ ~9.80 ppm (s, 1H)

¹³C NMR

δ ~182.6 ppm

Vibrational Bands

~1665 cm⁻¹ (C=O)
~2820, 2720 cm⁻¹ (C-H)

δ ~7.61 ppm (d, 1H)
δ ~6.88 ppm (d, 1H) δ ~127-152 ppm

~3100 cm⁻¹ (C-H)
~1540, 1450 cm⁻¹ (C=C)
~810 cm⁻¹ (C-H bend)

δ ~2.57 ppm (s, 3H) δ ~16.2 ppm ~2920 cm⁻¹ (C-H)

Click to download full resolution via product page

Caption: Correlation of molecular structure with NMR and IR spectral data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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